Bicyclo[2.2.2]octane-2-carboxamide
Overview
Description
Bicyclo[2.2.2]octane-2-carboxamide is a compound characterized by its unique bicyclic structure, which consists of two fused cyclohexane rings. This structure imparts significant rigidity and stability to the molecule, making it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane-2-carboxamide typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group transformations to introduce the carboxamide moiety. For instance, starting from bicyclo[2.2.2]octene, the compound can be synthesized via olefin metathesis, followed by amide formation using reagents like aniline and triethylamine in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Bicyclo[2.2.2]octane-2-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Bicyclo[2.2.2]octane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a molecular scaffold in drug design.
Medicine: Investigated for its antibacterial properties, particularly against Gram-positive pathogens.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the functional group attached to the bicyclic core.
Bicyclo[2.2.2]octene derivatives: These compounds have a similar core structure but contain different substituents, such as olefin groups.
Uniqueness
Bicyclo[2.2.2]octane-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its rigid bicyclic structure also makes it a valuable scaffold in drug design and material science.
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETXPMNCPVBRQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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